molecular formula C8H14F3NO2S B13221062 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid

Cat. No.: B13221062
M. Wt: 245.26 g/mol
InChI Key: FRIDHJACTCBJCO-UHFFFAOYSA-N
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Description

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methylsulfanyl group, and a trifluoromethyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable hexanoic acid derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

    Methylsulfanyl Group Addition: The methylsulfanyl group can be added using methylthiolating agents such as methylthiolate salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary and secondary amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-(methylsulfanyl)hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-(Methylsulfanyl)-3-(trifluoromethyl)hexanoic acid:

    5-Amino-3-(trifluoromethyl)hexanoic acid: Lacks the methylsulfanyl group, altering its chemical behavior.

Uniqueness

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and methylsulfanyl groups provide sites for further chemical modification and biological interactions.

Properties

Molecular Formula

C8H14F3NO2S

Molecular Weight

245.26 g/mol

IUPAC Name

5-amino-6-methylsulfanyl-3-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C8H14F3NO2S/c1-15-4-6(12)2-5(3-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14)

InChI Key

FRIDHJACTCBJCO-UHFFFAOYSA-N

Canonical SMILES

CSCC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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